Cyclooct-2-en-1-ol
Overview
Description
Cyclooct-2-en-1-ol is an organic compound with the molecular formula C8H14O. It is a cyclic alcohol with a double bond located at the second position of the eight-membered ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooct-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of cyclooct-2-en-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, this compound can be produced via the catalytic hydrogenation of cyclooctadiene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired conversion.
Chemical Reactions Analysis
Types of Reactions: Cyclooct-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to cyclooct-2-en-1-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield cyclooctanol, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: Cyclooct-2-en-1-one.
Reduction: Cyclooctanol.
Substitution: Cyclooct-2-en-1-yl chloride or bromide.
Scientific Research Applications
Cyclooct-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It serves as a monomer in the production of polymers and as a precursor in the synthesis of fine chemicals.
Mechanism of Action
Cyclooct-2-en-1-ol can be compared with other cyclic alcohols and alkenes:
Cyclooctanol: Lacks the double bond present in this compound, resulting in different reactivity and applications.
Cyclooctene: Does not have the hydroxyl group, making it less versatile in certain chemical reactions.
Cyclooct-2-en-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to distinct chemical behavior.
Comparison with Similar Compounds
- Cyclooctanol
- Cyclooctene
- Cyclooct-2-en-1-one
Cyclooct-2-en-1-ol stands out due to its combination of a hydroxyl group and a double bond, providing unique reactivity and making it valuable in various fields of research and industry.
Properties
IUPAC Name |
(2Z)-cyclooct-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZBDMYKNUWDPM-XQRVVYSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316278 | |
Record name | 2-Cycloocten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3212-75-7 | |
Record name | 2-Cycloocten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3212-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooct-2-en-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003212757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC105771 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cycloocten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclooct-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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